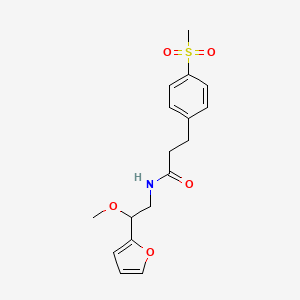

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

The compound N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide features a propanamide backbone with three critical substituents:

- A furan-2-yl group attached to a methoxyethyl chain.

- A 4-(methylsulfonyl)phenyl moiety at the propanamide’s β-position.

- A methoxy (-OCH₃) group on the ethyl side chain.

The furan ring contributes to π-π interactions in biological systems, while the methoxyethyl chain may influence solubility and conformational flexibility .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-22-16(15-4-3-11-23-15)12-18-17(19)10-7-13-5-8-14(9-6-13)24(2,20)21/h3-6,8-9,11,16H,7,10,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNBBIHQEYLBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, a methoxyethyl side chain, and a methylsulfonyl phenyl group. The molecular formula is , with a molecular weight of 351.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO5S |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 2034378-27-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells.

- Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. The furan moiety may play a crucial role in binding to proteins or enzymes, influencing their activity and subsequently altering biological processes.

Case Studies and Research Findings

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell types, indicating selective activity against certain cancers .

- In vivo studies using animal models showed significant tumor reduction when treated with this compound compared to control groups.

- Antimicrobial Studies :

- Inflammation Modulation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Heterocyclic Modifications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide ()

- Structural Differences :

- Replaces methoxy with a hydroxyl (-OH) on the ethyl chain.

- Substitutes furan-2-yl with a thiophen-3-yl-furan hybrid .

- Impact: The hydroxyl group increases hydrophilicity but may reduce metabolic stability compared to methoxy. Molecular weight: 419.5 (vs. target compound’s ~407.5, estimated).

N-{2-[5-(furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide ()

- Structural Differences :

- Replaces methylsulfonyl with methoxy (-OCH₃) on the phenyl ring.

- Features a thiophene-furan hybrid instead of pure furan.

- Impact :

- Methoxy reduces electron-withdrawing effects, possibly diminishing binding affinity to sulfonyl-dependent targets.

- Molecular weight: 355.5 (lower due to lack of sulfonyl group).

Analogues with Sulfonyl Group Variations

2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide (, Compound 306)

- Structural Differences :

- Additional sulfonyl (-SO₂) bridge and trifluoromethyl (-CF₃) group.

- Impact :

- Increased molecular weight (450.1 ) and steric bulk may hinder membrane permeability.

- Trifluoromethyl enhances lipophilicity and metabolic resistance.

(S)-N-hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)-3-(N-(4-(4-(trifluoromethyl)phenoxy)phenyl)propanamide ()

- Structural Differences: Incorporates a piperazine ring with methylsulfonyl and a trifluoromethylphenoxy group.

- Impact: Piperazine improves solubility; trifluoromethylphenoxy adds steric and electronic complexity. Likely targets enzymes requiring dual sulfonyl and aromatic interactions.

Analogues with Aromatic Substituent Changes

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide ()

- Structural Differences: Fluorophenyl and hydroxyphenoxy groups replace furan and methylsulfonylphenyl.

- Impact: Reduced molecular weight (289.3) and altered electronic profile. Hydroxyphenoxy may increase oxidative metabolism susceptibility.

2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide ()

- Structural Differences :

- Benzoylphenyl and fluorophenyl substituents.

- Impact :

- Benzoyl enhances lipophilicity but lacks sulfonyl’s polar interactions.

- Molecular weight: 347.4 (similar to target compound).

Functional Group and Pharmacokinetic Comparisons

Key Research Findings

- Methylsulfonyl Importance : Compounds with SO₂CH₃ (e.g., target, ) show enhanced enzyme inhibition and stability compared to methoxy or hydroxyl analogues .

- Heterocyclic Hybrids : Thiophene-furan hybrids () exhibit varied bioactivity, suggesting substituent positioning affects target selectivity.

- Synthetic Challenges : Lower yields (e.g., 34% in ) highlight difficulties in introducing sulfonyl or halogenated groups compared to methoxy derivatives.

Q & A

Q. Characterization :

- 1H/13C NMR : Peaks for furan protons (δ 6.2–7.4 ppm), methoxy group (δ ~3.3 ppm), and methylsulfonyl protons (δ 3.1 ppm for –SO₂CH₃) confirm structural motifs .

- HPLC : Retention times (e.g., 16.65 min on C4 column) and purity (>99%) validate compound integrity .

- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 557) corroborate molecular weight .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR : Assign signals for furan (δ 6.3, 6.5, 7.4 ppm), methoxy (δ 3.3 ppm), and methylsulfonyl (δ 3.1 ppm) groups. Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

- HPLC : Use reverse-phase columns (C4/C18) with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., water/acetonitrile gradients) to optimize separation .

- LC-MS/MS : Confirm molecular weight and detect impurities via fragmentation patterns .

Advanced: How can researchers optimize synthetic yield in multi-step reactions, particularly when scaling up?

Methodological Answer:

- Reaction conditions :

- Solvent selection : Replace low-boiling solvents (e.g., CH₃CN) with alternatives (e.g., THF) to facilitate scale-up .

- Catalyst screening : Test bases (e.g., Et₃N vs. DBU) to improve coupling efficiency .

- Workup : Use recrystallization (e.g., EtOAc/hexane) over column chromatography for scalability .

- Yield challenges : Low yields (e.g., 22% in ) may arise from steric hindrance at the methoxyethyl or methylsulfonyl groups. Introduce protecting groups (e.g., Boc for amines) to mitigate side reactions .

Advanced: What strategies resolve discrepancies in biological activity data across assay models?

Methodological Answer:

- Assay validation :

- Purity checks : Re-test compounds with HPLC and LC-MS to rule out degradation (e.g., hydrolyzed amide bonds) .

- Pharmacokinetic factors : Assess solubility (e.g., methylsulfonyl improves water solubility) and metabolic stability in hepatocyte models .

Advanced: How does the methylsulfonyl group influence pharmacokinetics, and what models evaluate this?

Methodological Answer:

- Role of methylsulfonyl : Enhances solubility (logP reduction) and hydrogen-bonding capacity, affecting membrane permeability and target binding .

- In vitro models :

- SAR studies : Compare analogs with –SO₂CH₃ vs. –CF₃ or –NO₂ to optimize potency and ADME profiles .

Advanced: How can computational methods predict binding modes to adenosine A2A receptors?

Methodological Answer:

- Docking studies : Use crystal structures of A2A receptors (PDB: 3RFM) to model interactions. The furan and methylsulfonyl groups may form π-π and hydrogen bonds with Tyr271 and His264 .

- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex .

- Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.